

Technical Support Center: ICP-MS Analysis of Nickel-58

Author: BenchChem Technical Support Team. Date: December 2025



Welcome to the technical support center for ICP-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal drift when analyzing **Nickel-58**.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal drift in ICP-MS analysis of Nickel-58?

Signal drift during the analysis of **Nickel-58** can be attributed to several factors, broadly categorized as instrument-related, sample-related, and environmental.

- Instrument-Related Causes:
 - Sample Introduction System: Issues with the peristaltic pump tubing (wear and tear),
 nebulizer (clogging), spray chamber (temperature fluctuations), and torch (misalignment or buildup) can lead to inconsistent sample introduction and signal instability.[1][2][3][4][5]
 - Interface Cones (Sampler and Skimmer): Deposition of sample matrix on the cone orifices is a primary cause of signal drift.[1][6][7][8][9][10][11] For Nickel-58 analysis, the cone material itself can be a source of background if nickel cones are used.[12][13]
 - Plasma Instability: Fluctuations in the radiofrequency (RF) power or argon gas flow can alter ionization efficiency, leading to signal drift.[3][4]



- Detector Degradation: Over time, the detector's sensitivity can change, contributing to a gradual drift in the signal.[3]
- Sample-Related Causes:
 - Matrix Effects: High concentrations of other elements in the sample matrix can suppress or enhance the Nickel-58 signal.[1][5][11][12][14][15][16][17][18] This is particularly relevant in complex matrices encountered in pharmaceutical and biological samples.
 - High Total Dissolved Solids (TDS): Samples with high TDS (typically above 0.2-0.5%) can lead to salt deposition on the cones and nebulizer, causing signal drift.[11][16][19]
- Environmental Causes:
 - Temperature and Humidity: Fluctuations in the laboratory's temperature and humidity can affect the sample's viscosity, nebulization efficiency, and plasma characteristics, all of which can contribute to signal drift.[3]

Q2: How can I minimize Nickel background when using Nickel cones?

While platinum cones are often recommended for aggressive matrices, if you are using nickel cones, proper conditioning is crucial to minimize background contribution.

Cone Conditioning: Before analysis, it's essential to condition new or recently cleaned cones.
 This process creates a stable surface layer, reducing the leaching of nickel from the cones into the plasma and thereby lowering the background signal for Nickel-58.[6][7][10] A common procedure involves aspirating a conditioning solution, such as 50 ppm calcium in 1.0% nitric acid, for a period of time.[6][9]

Q3: When should I use an internal standard for Nickel-58 analysis?

Using an internal standard is highly recommended to correct for signal drift and matrix effects. [3][19][20][21][22] An ideal internal standard for **Nickel-58** should have a similar mass and ionization potential.

- Selection Criteria for an Internal Standard:
 - Absent in the original sample.



- Similar mass-to-charge ratio (m/z) to Nickel-58.
- Similar first ionization potential to Nickel.
- Chemically stable and does not react with the sample.
- Free from isobaric and polyatomic interferences from the sample matrix.

Commonly used internal standards in a similar mass range include Germanium (Ge), Rhodium (Rh), and Indium (In).[23] The choice will depend on the specific sample matrix and potential interferences.

Troubleshooting Guides Guide 1: Systematic Troubleshooting of Signal Drift

This guide provides a step-by-step approach to identifying and resolving the root cause of signal drift.

Step 1: Evaluate the Sample Introduction System

- Peristaltic Pump Tubing: Inspect for flattening, cracking, or discoloration. Replace if any signs of wear are visible.[1]
- Nebulizer: Check for blockages by monitoring the back-pressure. A high back-pressure may indicate a clog.[4]
- Spray Chamber and Torch: Ensure they are clean and free from deposits.[2]

Step 2: Inspect and Maintain the Interface Cones

- Visual Inspection: Check for visible deposits, discoloration, or distortion of the cone orifice.[1]
 [7]
- Cleaning: If deposits are present, clean the cones according to the manufacturer's recommendations.
- Conditioning: After cleaning or replacement, always condition the cones to establish a stable surface.[8][9]







Step 3: Assess Plasma Stability

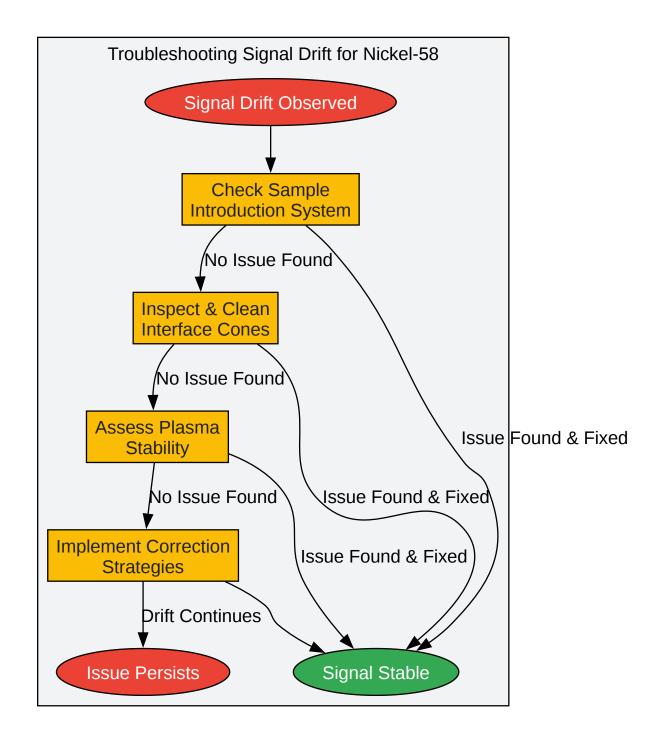
- Monitor Key Parameters: Check the instrument's diagnostic software for stability in RF power and gas flows.
- Oxide Ratios: Monitor oxide ratios (e.g., CeO/Ce) to ensure the plasma is robust enough for your sample matrix. High oxide ratios can indicate a less robust plasma, which is more susceptible to matrix effects.[4][5]

Step 4: Implement Correction Strategies

- Internal Standardization: If not already in use, add a suitable internal standard to all samples, blanks, and calibration standards.
- Sample Dilution: For samples with high TDS, dilution can significantly reduce matrix effects and cone deposition.[16]

The logical workflow for troubleshooting can be visualized as follows:





Click to download full resolution via product page

A logical workflow for troubleshooting signal drift.

Guide 2: Cone Conditioning Protocols



Proper cone conditioning is critical for achieving stable signals and low backgrounds for **Nickel-58**.

Protocol 1: General Purpose Conditioning

This protocol is suitable for a variety of sample matrices.

Step	Action	Duration
1	Install newly cleaned or new cones.	-
2	Ignite the plasma and allow it to stabilize under robust conditions.	15-30 minutes
3	Aspirate a 50 ppm Calcium solution in 1.0% nitric acid.[6]	10 minutes
4	Aspirate a 1.0% nitric acid blank solution.[6]	10 minutes
5	Proceed with analysis.	-

Protocol 2: Matrix-Specific Conditioning

This protocol is recommended when analyzing samples with a consistent and high matrix.



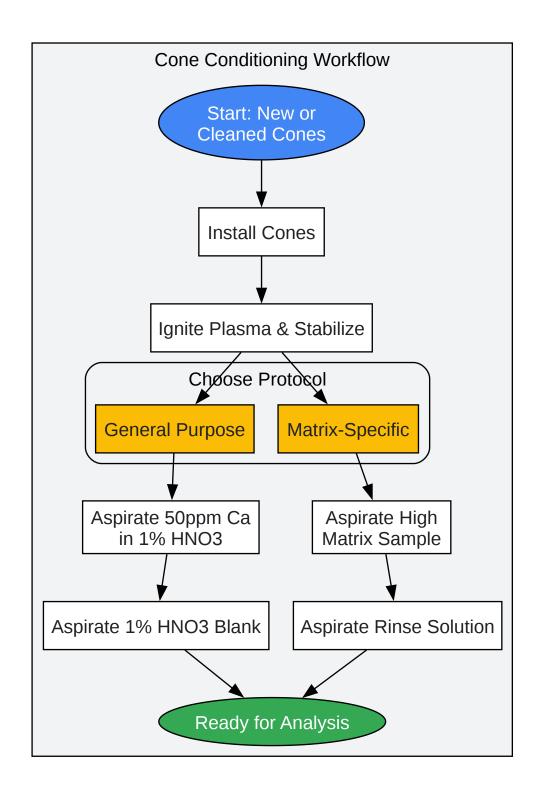
Troubleshooting & Optimization

Check Availability & Pricing

Step	Action	Duration
1	Install newly cleaned or new cones.	-
2	Ignite the plasma and allow it to stabilize.	15-30 minutes
3	Aspirate your highest matrix sample or a representative matrix-matched standard.[6][8]	15-30 minutes
4	Aspirate your blank or rinse solution.[6][8]	10 minutes
5	Proceed with analysis.	-

The experimental workflow for cone conditioning is illustrated below:





Click to download full resolution via product page

An experimental workflow for cone conditioning.

Quantitative Data Summary



The following table summarizes key quantitative parameters related to ICP-MS analysis and signal drift.

Parameter	Typical Value/Range	Significance for Signal Stability
Total Dissolved Solids (TDS)	< 0.2% - 0.5%	Higher TDS can cause deposition on cones and nebulizer, leading to signal drift.[11][16][19]
Peristaltic Pump Tubing Lifespan	Varies by material and usage	Worn tubing leads to inconsistent sample uptake and poor precision.[1]
Signal Drift (uncorrected)	Can exceed 10%	Indicates instability in the system that needs to be addressed.[1]
Internal Standard Recovery	80-120%	Deviations outside this range may indicate significant matrix effects or instrument malfunction.
Oxide Ratio (e.g., CeO/Ce)	< 2%	A low oxide ratio indicates a robust plasma, which is less prone to matrix-induced drift. [5][20]

By understanding the causes of signal drift and implementing these troubleshooting and preventative measures, you can significantly improve the accuracy and reliability of your **Nickel-58** ICP-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. labcompare.com [labcompare.com]
- 2. geicp.com [geicp.com]
- 3. ICP-MS Calibration Drift: Causes and Solutions [eureka.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. hpst.cz [hpst.cz]
- 6. geicp.com [geicp.com]
- 7. instrument-solutions.com [instrument-solutions.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. ahf.de [ahf.de]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Frontiers | Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry; the Importance of Calcium and Aluminum Interferences [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Matrix-effect observations in inductively coupled plasma mass spectrometry Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. researchgate.net [researchgate.net]
- 19. ICP-MS Sample Preparation | Thermo Fisher Scientific SG [thermofisher.com]
- 20. Impact of and correction for instrument sensitivity drift on nanoparticle size measurements by single-particle ICP-MS PMC [pmc.ncbi.nlm.nih.gov]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. agilent.com [agilent.com]



To cite this document: BenchChem. [Technical Support Center: ICP-MS Analysis of Nickel-58]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b083857#reducing-signal-drift-in-icp-ms-analysis-of-nickel-58]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com